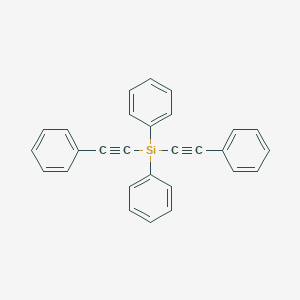

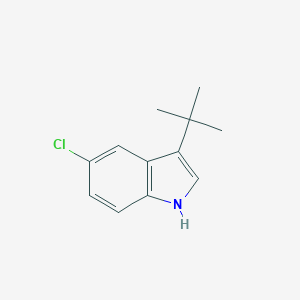

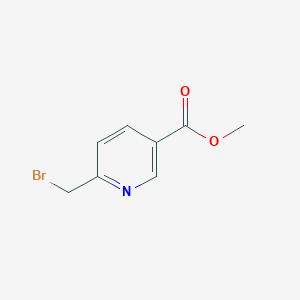

![molecular formula C7H2Cl2F3N3 B172859 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 19918-41-3](/img/structure/B172859.png)

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .

科学的研究の応用

Corrosion Inhibition

A study explored the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in an acidic environment. The derivatives demonstrated high inhibition efficiency, acting as mixed-type inhibitors. This finding is supported by a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches, indicating the potential of these compounds in corrosion prevention technologies (Saady et al., 2021).

Antimicrobial and Anticancer Activity

Novel imidazo[4,5-b]pyridine derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. The synthesis involved several steps, starting from pyridin-2(1H)-one, leading to compounds with significant activity against microbial pathogens and cancer cells. This research highlights the versatility of imidazo[4,5-b]pyridine derivatives in developing new therapeutic agents (Banda et al., 2016).

Solid-Phase Synthesis

An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-b]pyridines has been described, showcasing the adaptability of these compounds in synthetic chemistry. The approach allows for the preparation of diverse derivatives, indicating their broad applicability in chemical research (Lemrová et al., 2014).

Phosphorescence and Hyperluminescence

A study on iridium(III) metal complexes with imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates revealed their use in generating blue phosphorescence and hyperluminescence. These complexes exhibit high photoluminescent quantum yields and reduced radiative lifetimes, suggesting their potential application in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Yang et al., 2022).

Vibrational Spectra and Molecular Structure

Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including their methyl derivatives, has been conducted. The study involved density functional theory and experimental methods to investigate the molecular structure and vibrational energy levels, contributing to a better understanding of these compounds' physical properties (Lorenc et al., 2008).

特性

IUPAC Name |

6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNBPOHDJQDPPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632265 |

Source

|

| Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |

CAS RN |

19918-41-3 |

Source

|

| Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

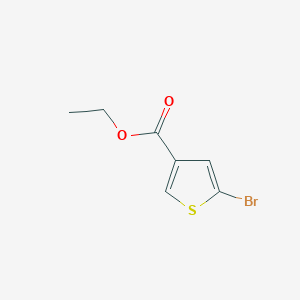

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

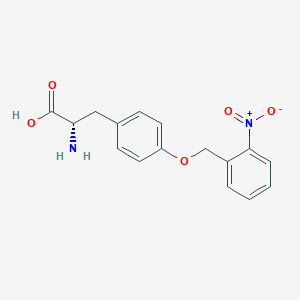

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)